(1S,1'S)-1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is a bicyclic organic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which consists of two isoquinoline units connected through a single bond, with each unit being fully saturated. The stereochemistry of the compound is defined by the (1S,1’S) configuration, indicating the specific spatial arrangement of the hydrogen atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline typically involves the following steps:
Cyclization of Precursors: The initial step often involves the cyclization of appropriate precursors, such as 1,2,3,4-tetrahydroisoquinoline derivatives, under acidic or basic conditions to form the isoquinoline ring system.
Hydrogenation: The resulting isoquinoline compounds are then subjected to hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure to achieve full saturation of the rings.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,1’S) enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation reactors and advanced chiral resolution techniques ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce fully saturated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its structural similarity to natural alkaloids makes it an interesting candidate for drug development.
Medicine
In medicine, derivatives of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline are explored for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or antitumor effects.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A partially saturated isoquinoline with similar structural features.
Isoquinoline: The fully unsaturated parent compound of the isoquinoline family.
Decahydroisoquinoline: A fully saturated isoquinoline derivative with a different stereochemistry.
Uniqueness
(1S,1’S)-1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is unique due to its specific (1S,1’S) stereochemistry and fully saturated bicyclic structure. This configuration imparts distinct chemical and biological properties, differentiating it from other isoquinoline derivatives.
Properties
IUPAC Name |
(1S)-1-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNLLQPMVDMRO-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C2=CC=CC=C21)[C@@H]3C4=CC=CC=C4CCN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.